molecular formula C15H11ClO B8157351 2-(Benzyloxy)-1-chloro-3-ethynylbenzene

2-(Benzyloxy)-1-chloro-3-ethynylbenzene

Cat. No.: B8157351
M. Wt: 242.70 g/mol
InChI Key: CWSCTVCHSIHCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-chloro-3-ethynylbenzene: is an organic compound that features a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene typically involves a multi-step processThe ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethynyl group in 2-(Benzyloxy)-1-chloro-3-ethynylbenzene can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alkanes or alcohols.

    Substitution: Products depend on the nucleophile used, such as ethers or amines.

Scientific Research Applications

Chemistry: 2-(Benzyloxy)-1-chloro-3-ethynylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential pharmaceutical properties, including as precursors to bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals. Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The benzyloxy group can participate in nucleophilic substitution reactions, while the ethynyl group can undergo coupling reactions. The chlorine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds .

Comparison with Similar Compounds

    2-(Benzyloxy)-1-chlorobenzene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    1-Chloro-2-ethynylbenzene: Lacks the benzyloxy group, limiting its applications in nucleophilic substitution reactions.

    2-(Benzyloxy)-1-ethynylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

Uniqueness: 2-(Benzyloxy)-1-chloro-3-ethynylbenzene is unique due to the presence of all three functional groups (benzyloxy, chlorine, and ethynyl) on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-chloro-3-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSCTVCHSIHCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.